molecular formula C12H7ClFN3 B8526562 6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine

6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8526562
M. Wt: 247.65 g/mol
InChI Key: XUBRBLAZUNEINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-1H-pyrazolo[4,3-c]pyridine with 4-fluorobenzene under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride (NaH), and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, the compound may target kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms in the pyrazole ring.

    1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    6-Chloro-1H-pyrazolo[3,4-c]pyridine: This compound is closely related to 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- but lacks the fluorophenyl group.

The uniqueness of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H7ClFN3/c13-11-5-10-9(6-15-11)12(17-16-10)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)

InChI Key

XUBRBLAZUNEINL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=CC(=NC=C32)Cl)F

Origin of Product

United States

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